molecular formula C13H24N2O2 B6156380 tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate CAS No. 2228497-94-5

tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate

Cat. No.: B6156380
CAS No.: 2228497-94-5
M. Wt: 240.34 g/mol
InChI Key: MNQCATPHOOGACT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclopropylmethyl substituent at the 3-position of the piperazine ring. The Boc group is widely used to protect amines during synthetic processes, enhancing solubility in organic solvents and enabling selective deprotection under acidic conditions . The cyclopropylmethyl moiety introduces steric bulk and lipophilicity, which can influence molecular interactions, pharmacokinetics, and target binding .

Properties

CAS No.

2228497-94-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-14-11(9-15)8-10-4-5-10/h10-11,14H,4-9H2,1-3H3

InChI Key

MNQCATPHOOGACT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2CC2

Purity

95

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from N-Boc-Piperazine

The most widely documented method involves a three-step sequence:

  • Acylation of N-Boc-piperazine

  • Reduction of the carbonyl intermediate

  • Deprotection of the Boc group

Step 1: Acylation with Cyclopropanecarbonyl Chloride

N-Boc-piperazine undergoes acylation with cyclopropanecarbonyl chloride in the presence of a base (triethylamine or pyridine) and an inert solvent (dichloromethane or dichloroethane). Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar ratio (acyl chloride:N-Boc-piperazine)1.1–1.3:1Substoichiometric ratios reduce diacylation byproducts
Temperature0–20°CMinimizes side reactions
Reaction time2–4 hoursEnsures complete conversion

Example: Reacting N-Boc-piperazine (1.82 kg, 9.77 mol) with cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) in dichloromethane at 0–10°C for 3 hours yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with 96–98% yield.

Step 2: Borane-Mediated Reduction

The ketone intermediate is reduced using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF) or ethylene glycol dimethyl ether. The reaction proceeds via a Lewis acid-catalyzed mechanism:

RC(O)NR’+NaBH4+BF3RCH2NR’+Byproducts\text{RC(O)NR'} + \text{NaBH}4 + \text{BF}3 \rightarrow \text{RCH}_2\text{NR'} + \text{Byproducts}

Critical factors:

  • Molar ratio : NaBH₄:carbonyl = 1.5–2:1; BF₃:carbonyl = 1.1–1.5:1.

  • Temperature : 0–25°C to control exothermicity.

  • Solvent mass ratio : THF:carbonyl = 2–3:1.

Industrial-scale trials achieved 94% yield using 2.40 kg of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, 0.71 kg NaBH₄, and 2.02 kg BF₃·Et₂O in THF.

Step 3: Acidic Deprotection

The Boc group is removed using concentrated HCl in alcoholic solvents (isopropanol or methanol) at 40–60°C. Post-reaction alkalization with NaOH/KOH (pH 10–11) facilitates isolation.

ConditionSpecification
HCl:amine molar ratio2.5–3:1
Reaction time2–4 hours
Solvent mass ratioAlcohol:amine = 2–3:1

This step yields 1-cyclopropylmethylpiperazine hydrochloride, which is neutralized to obtain the free base.

Limitations of Direct Alkylation

Direct alkylation of piperazine with cyclopropylmethyl halides is hindered by poor regioselectivity and over-alkylation. The acylation-reduction sequence circumvents these issues by ensuring mono-substitution at the 4-position.

Process Optimization and Scalability

Solvent and Reagent Selection

  • Acylation : Dichloromethane outperforms dichloroethane in terms of reaction rate and ease of removal.

  • Reduction : THF is preferred over ethylene glycol dimethyl ether due to lower cost and easier recycling.

  • Quenching : Ice-water quenching prevents thermal degradation of boron-containing byproducts.

Industrial-Scale Considerations

  • Continuous flow systems : Potential application in the acylation step to enhance heat dissipation.

  • Purification : Recrystallization from methyl tert-butyl ether (MTBE) achieves >99% purity without chromatography.

  • Waste management : BF₃·Et₂O recovery systems reduce environmental impact.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.40–3.20 (m, 4H, piperazine CH₂), 2.50–2.30 (m, 4H, piperazine CH₂), 1.45 (s, 9H, Boc CH₃), 1.10–0.90 (m, 1H, cyclopropyl CH), 0.50–0.30 (m, 4H, cyclopropyl CH₂).

  • LC-MS : m/z 257 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity with retention time = 8.2 min .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry. It is particularly useful in synthesizing compounds with pharmacological properties, such as enzyme inhibitors and receptor modulators.

Synthetic Routes
The synthesis typically involves the protection of the piperazine nitrogen with a tert-butyl group. A common method includes the reaction of piperazine with tert-butyl chloroformate in the presence of a base like triethylamine. The cyclopropylmethyl group is introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.

Reaction TypeDescription
OxidationCan be oxidized using agents like hydrogen peroxide.
ReductionReduction reactions can be performed using lithium aluminum hydride.
SubstitutionNucleophilic substitution can occur at the piperazine nitrogen or cyclopropylmethyl group.

Biological Research

Pharmacological Applications
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Mechanism of Action
The mechanism involves the interaction of the piperazine moiety with specific molecular targets such as enzymes or receptors. The tert-butyl and cyclopropylmethyl groups enhance binding affinity and specificity, which is critical in drug design.

Case Studies

Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the cyclopropylmethyl group can significantly alter the inhibitory potency against specific targets, highlighting its potential in drug discovery.

Case Study 2: CNS Activity
Another study focused on the compound's derivatives for central nervous system (CNS) activity. The results indicated that certain structural variations led to enhanced neuroprotective effects, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The tert-butyl and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

Key structural analogues and their substituents:

Compound Name Substituent at Piperazine 3-Position Key Functional Groups Reference
tert-Butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate Cyclopropylmethyl Boc, cyclopropane [Target]
tert-Butyl 3-cyclopropylpiperazine-1-carboxylate Cyclopropyl Boc, cyclopropane
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate 3-Cyanophenyl Boc, nitrile
tert-Butyl 4-(5-morpholinotetrahydrotriazino)piperazine-1-carboxylate Morpholino-triazino-thienoisoquinoline Heterocyclic
tert-Butyl 4-((4-sulfamoylphenyl)amino)pyrrolopyrimidine Sulfamoylphenyl Sulfonamide

Key Observations:

  • Cyclopropyl vs. Conversely, the cyclopropylmethyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability .
  • Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 3-cyanophenyl in ) introduce π-π stacking capabilities but may reduce solubility. Aliphatic groups (e.g., morpholino-triazino in ) improve water solubility via hydrogen bonding.

Comparison with Analogues

  • tert-Butyl 3-cyclopropylpiperazine-1-carboxylate : Synthesized via cyclopropane ring formation using cyclopropanation reagents (e.g., Simmons-Smith).
  • tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate : Prepared via Buchwald-Hartwig coupling of 3-cyanophenyl halides with Boc-piperazine.
  • Sulfonamide Derivatives : Sulfonyl chloride reacts with Boc-piperazine in acetonitrile with K₂CO₃ as base.

Yield and Purity Considerations :

  • Pd-catalyzed couplings (e.g., in ) achieve ~60–80% yields but require rigorous purification.
  • Direct alkylation (e.g., ) offers higher yields (~85–90%) but may require chromatographic separation of regioisomers.

Target Compound vs. Analogues

Compound Biological Activity Mechanism/Application Reference
This compound Potential kinase/DNA methyltransferase inhibitor Steric modulation of target binding [Target]
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate DNMT1 inhibition (anticancer) Aromatic interaction with DNA
tert-Butyl 4-(5-morpholinotetrahydrotriazino)piperazine Antimicrobial Disruption of bacterial enzymes
tert-Butyl 4-sulfamoylphenylpiperazine-1-carboxylate Antibiotic efflux pump inhibition Competitive sulfonamide binding

SAR Insights :

  • Cyclopropylmethyl : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) compared to smaller substituents.
  • Boc Group : Protects the amine during in vivo delivery, with deprotection occurring in acidic cellular compartments (e.g., lysosomes) .

Physicochemical Properties

Property This compound tert-Butyl 3-cyclopropylpiperazine-1-carboxylate tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Molecular Weight 268.35 g/mol 226.32 g/mol 301.38 g/mol
logP (Predicted) 2.7 2.1 1.8
Solubility (Water) Low (0.1 mg/mL) Moderate (0.5 mg/mL) Low (0.2 mg/mL)
Melting Point 85–90°C (estimated) 72–75°C 110–115°C

Crystallographic Notes:

  • The Boc group in induces a chair conformation in the piperazine ring, stabilizing crystal packing via van der Waals interactions.
  • Aryl-substituted derivatives (e.g., ) form π-stacked layers, reducing solubility .

Biological Activity

Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a piperazine core with a tert-butyl and cyclopropylmethyl substituent. This unique structure influences its reactivity and biological interactions.

Property Details
Chemical Formula C13_{13}H22_{22}N2_2O\
Molecular Weight 234.33 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity. The tert-butyl and cyclopropylmethyl groups contribute to the compound's specificity and potency against certain biological targets.

Pharmacological Applications

  • Enzyme Inhibition
    • The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of neurological disorders such as Alzheimer's disease. Its derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Neuroprotective Effects
    • Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways, potentially offering therapeutic benefits in neurodegenerative conditions .
  • Antimicrobial Activity
    • This compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. This suggests a potential role in developing new antibiotics.
  • Antitumor Properties
    • Preliminary studies indicate that the compound may possess antitumor activity, making it a candidate for further investigation in cancer therapeutics.

Study on Neuroprotective Effects

A study published in MDPI highlighted the compound's ability to inhibit AChE with an IC50_{50} value of 70 nM for electric eel AChE, indicating strong potential for cognitive enhancement therapies . The research demonstrated that derivatives of this compound could prevent neuroinflammation by upregulating protective proteins like Nrf2.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited significant activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development. Further optimization could enhance its efficacy and selectivity against resistant strains.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Reacting piperazine derivatives with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the Boc protecting group .
  • Introducing the cyclopropylmethyl moiety via alkylation or reductive amination, requiring catalysts like palladium or nickel .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropylmethyl proton splitting at δ 0.5–1.5 ppm) .
  • HPLC : Validates purity (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.2) .

Q. How is its structural conformation determined experimentally?

Single-crystal X-ray diffraction using SHELX software resolves stereochemistry and bond angles. Crystals are grown via slow evaporation in ethanol/water mixtures, with refinement parameters (R-factor < 0.05) ensuring accuracy .

Q. What are common biological assays for initial activity screening?

  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-serotonin) in transfected HEK293 cells .
  • Cytotoxicity Tests : MTT assays in cancer cell lines (IC₅₀ calculations) .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity during synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor cyclopropylmethyl group addition at the piperazine N3 position .
  • Catalyst Optimization : Palladium/charcoal under hydrogen gas enhances reductive amination yields (85–92%) versus uncatalyzed routes (≤60%) .
  • Temperature Control : Low temperatures (−20°C) minimize side reactions like Boc-deprotection .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects : Cyclopropyl ring strain causes unexpected coupling (e.g., vicinal J values > 10 Hz). Variable-temperature NMR (VT-NMR) clarifies conformational exchange .
  • DFT Calculations : Predict ¹³C chemical shifts (RMSD < 2 ppm) to assign ambiguous peaks .

Q. What strategies address low bioactivity in receptor assays?

  • Stoichiometric Adjustments : Varying molar ratios (1:1 to 1:3) of compound-to-receptor optimizes binding affinity .
  • Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylation at cyclopropane) that may interfere with activity .

Q. How does stereochemistry influence pharmacological properties?

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R)- and (S)-isomers, revealing >10-fold differences in serotonin receptor IC₅₀ values .
  • Molecular Docking : AutoDock Vina simulations show (R)-isomers form stronger hydrogen bonds with Tyr95 residues in 5-HT₂ₐ receptors .

Q. What computational methods predict reactivity with biological targets?

  • MD Simulations : GROMACS analyzes piperazine ring flexibility in aqueous environments, correlating with membrane permeability .
  • QSAR Models : Electron-withdrawing substituents (e.g., fluorine) enhance binding to GABAₐ receptors (R² > 0.85 in training sets) .

Q. How are synthetic by-products minimized during scale-up?

  • Inert Conditions : Nitrogen atmospheres prevent oxidation of cyclopropane rings .
  • Flow Chemistry : Continuous reactors reduce side-product formation (<5%) compared to batch methods .

Data Analysis & Contradictions

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes; slopes >1 suggest cooperative binding .
  • ROS Assays : Confounders like reactive oxygen species (ROS) generation in HeLa cells require normalization to intracellular glutathione levels .

Q. Why do similar analogs show divergent receptor affinities?

Substituent effects are critical:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase 5-HT₁ₐ affinity (Kᵢ = 12 nM) versus electron-donating groups (Kᵢ = 220 nM) .
  • Steric Hindrance : Bulky tert-butyl groups reduce off-target binding to dopamine receptors .

Methodological Validation 13. Q. How to validate synthetic reproducibility?

  • Interlaboratory Studies : Compare yields/purity across three independent labs using identical protocols (RSD < 5%) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm Boc group integrity via FT-IR .

Q. What cross-validation techniques ensure analytical accuracy?

  • NMR vs. XRD : Overlay experimental ¹³C shifts with crystallographic data (RMSD < 1.5 ppm) .
  • HPLC-MS : Co-injection with certified reference standards confirms retention time ±0.1 min .

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